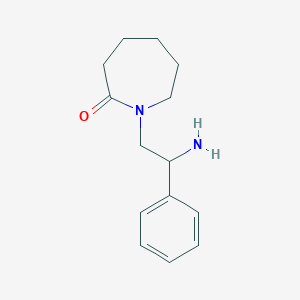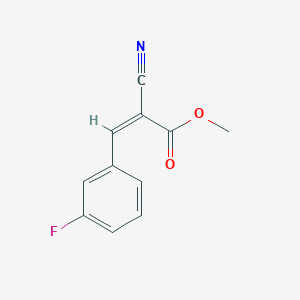
methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate” is a chemical compound with the empirical formula C11H8FNO2 . It is a solid substance and its molecular weight is 205.19 .
Molecular Structure Analysis
The SMILES string of this compound is N#CC(C(OC)=O)=CC1=CC(F)=CC=C1 . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate” is a solid substance . The flash point is not applicable . More detailed physical and chemical properties could not be found in the available sources.Aplicaciones Científicas De Investigación
Crystal Packing and Interactions
Studies reveal intricate details about the crystal packing of related compounds, highlighting interactions that are essential for understanding the chemical and physical properties of materials. For example, research on ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrates the presence of rare N⋯π and O⋯π interactions, contributing to the formation of distinct molecular structures in crystals (Zhang, Wu, & Zhang, 2011). Similarly, an unusual C⋯π interaction of non-hydrogen bond type has been identified for the first time in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, offering insights into the scarcity and nature of such interactions (Zhang, Tong, Wu, & Zhang, 2012).
Structural Analysis and Spectroscopy
The synthesis and structural analysis of related compounds provide valuable information on molecular configurations, bond lengths, and angles, which are fundamental for the development of novel materials. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and its structure analyzed, shedding light on its crystalline formation and potential applications in material science (Johnson et al., 2006).
Applications in Liquid Crystal Technology
Research into the photoalignment of liquid crystals using derivatives of prop-2-enoates, including those with fluorine substitutions, indicates significant potential for the development of advanced display technologies. The study found that fluoro-substituted compounds promote excellent photoalignment of commercial nematic liquid crystals, which is crucial for liquid crystal display (LCD) technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Nonlinear Optical Materials
Further, the synthesis and characterization of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate (MFMSF) and its analysis through spectral investigations, DFT computations, and biological activities, hint at the compound's potential as a bioactive agent with promising nonlinear optical properties, demonstrating the diverse applications of such compounds in both biological and materials science fields (Murugavel et al., 2016).
Safety and Hazards
This compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The GHS pictogram GHS07 (exclamation mark) is used for this compound, indicating it can cause less severe health effects . The compound is also classified under WGK 3, indicating it poses a high hazard to water .
Propiedades
IUPAC Name |
methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-6H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBTUEPNFFWRHE-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)
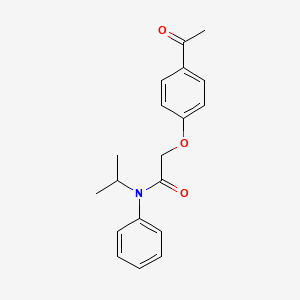


![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
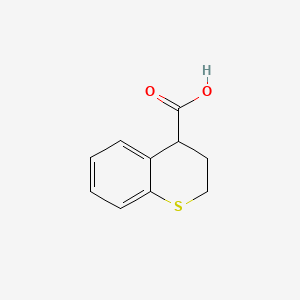
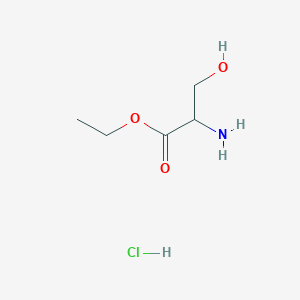
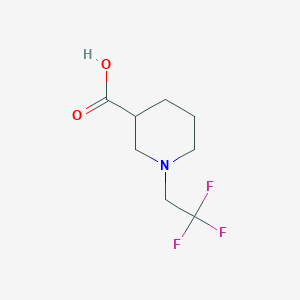
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

